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DL-ALANINE (15N)

Cat. No.: B1580380
M. Wt: 90.1
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Utilizing DL-ALANINE (15N) as a Primary Isotopic Probe in Systems Biology and Biochemistry

DL-ALANINE (15N) is the racemic mixture of D- and L-alanine where the nitrogen atom in the amino group is the heavy isotope ¹⁵N instead of the more common ¹⁴N. medchemexpress.com This specific isotopic labeling makes it a highly valuable probe in metabolic research for several reasons:

Central Role in Metabolism: Alanine (B10760859) is a non-essential amino acid that occupies a pivotal position in metabolism. nih.govvkm.no It is a key component of the glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues to the liver. medchemexpress.commedchemexpress.comchemsrc.com Alanine is readily synthesized from pyruvate (B1213749), linking it directly to glycolysis, gluconeogenesis, and the citric acid cycle. vkm.nosolubilityofthings.com This central role means that by tracing the fate of the ¹⁵N label from alanine, researchers can gain insights into a wide array of interconnected metabolic processes.

Tracing Nitrogen Metabolism: The ¹⁵N label specifically allows for the detailed investigation of nitrogen metabolism. cymitquimica.com This includes studying amino acid transamination, deamination, and incorporation into proteins and other nitrogenous compounds. nih.govphysiology.orgnih.gov For instance, studies have used ¹⁵N-labeled alanine to follow the transfer of the amino group to other amino acids like glutamate (B1630785), aspartate, and glutamine in brain tissue. nih.gov

Differentiating Carbon and Nitrogen Fates: The use of DL-ALANINE (15N) in conjunction with alanine labeled with carbon isotopes (e.g., ¹³C) allows for the simultaneous and differential tracking of the carbon skeleton and the amino nitrogen. physiology.orgnih.gov Research has shown that the metabolic fates of the carbon and nitrogen moieties of alanine can be markedly different, particularly during physiological states like exercise. physiology.orgnih.govresearchgate.net

Bacterial Metabolism Studies: The D-isomer of alanine is a specific biomarker for bacterial peptidoglycan. acs.org Therefore, ¹⁵N-labeled D-alanine can be used as a specific tracer to quantify nitrogen uptake and metabolism in bacterial communities. researchgate.net This has significant applications in microbial ecology and environmental science.

Interactive Data Table: Research Findings with DL-ALANINE (15N) and Related Tracers

Study FocusTracer(s) UsedKey Findings
Amino acid metabolism in brain slices¹⁵N-alanine, ¹⁵N-glutamate¹⁵N from alanine was rapidly incorporated into glutamine, aspartate, glutamate, and GABA. nih.gov
Metabolic fate during exercise[¹³C]alanine and [¹⁵N]alanineThe carbon skeleton of alanine was extensively oxidized for energy, while the amino-N was largely conserved, suggesting a potential increase in protein synthesis. physiology.orgnih.gov
Nitrogen uptake by bacteria¹⁵N-labeled D-alanineDemonstrated the feasibility of using ¹⁵N-labeled D-alanine to quantify nitrogen flow through bacterial populations in environmental samples. researchgate.net
Isotopic differences in amino acid enantiomersNatural abundance δ¹⁵N in D- and L-alanineEnzymatic pathways, like the alanine racemase reaction, can lead to nitrogen isotopic differences between D- and L-alanine. acs.org

Properties

Molecular Weight

90.1

Purity

98%+

Origin of Product

United States

Synthetic Methodologies for Dl Alanine 15n Production

Chemo-Enzymatic Synthesis Approaches for ¹⁵N-Labeled Alanine (B10760859) Enantiomers

Chemo-enzymatic synthesis offers a powerful and versatile strategy for producing ¹⁵N-labeled alanine enantiomers with high yield and optical purity. researchgate.net This approach combines the precision of enzymatic reactions with the practicality of chemical synthesis. A common method involves the reductive amination of a keto-acid precursor using a ¹⁵N-labeled nitrogen source, catalyzed by a specific enzyme. researchgate.netresearchgate.net

For instance, L-Alanine labeled with both carbon-13 and nitrogen-15 (B135050) has been synthesized from achiral precursors using alanine dehydrogenase. researchgate.net This enzymatic approach is adaptable for preparing a range of isotopically labeled amino acids, including serine, valine, leucine (B10760876), and phenylalanine. researchgate.net Another strategy employs a coupled enzymatic system where ¹⁵N-labeled L-glutamate, generated from (¹⁵NH₄)₂SO₄ and alpha-ketoglutarate (B1197944) by glutamate (B1630785) dehydrogenase, serves as the amine donor to an appropriate α-keto acid. researchgate.netresearchgate.net The reaction is driven to completion by regenerating the NADPH cofactor using a glucose dehydrogenase system. researchgate.net

A notable chemo-enzymatic pathway for producing L-[¹⁵N]alanine involves coupling the reactions catalyzed by alanine dehydrogenase and alcohol dehydrogenase. This method utilizes an ¹⁵N-ammonium salt as the nitrogen source and pyruvate (B1213749) as the carbon skeleton. researchgate.net The stereospecificity of the enzyme ensures the production of the L-enantiomer with high optical purity. Research has demonstrated the successful synthesis of various L-[¹⁵N] amino acids, such as valine, leucine, norvaline, and isoleucine, from their corresponding α-keto acids using a coupled system of leucine dehydrogenase and glucose dehydrogenase/galactose mutarotase (B13386317) for NADH regeneration. researchgate.net

Table 1: Comparison of Chemo-Enzymatic Synthesis Methods for ¹⁵N-Labeled Amino Acids

Target Amino Acid Enzyme System ¹⁵N Source Precursor Reported Yield Key Feature
L-[¹⁵N]Alanine Alanine Dehydrogenase, Alcohol Dehydrogenase ¹⁵NH₄Cl Pyruvate, Lactic Acid 99% conversion Coupled reaction for NADH regeneration. researchgate.net
L-[¹⁵N]Valine, Leucine, etc. Leucine Dehydrogenase, Glucose Dehydrogenase (¹⁵NH₄)₂SO₄ Corresponding α-keto acids 70-80% Coupled system for stereospecific synthesis. researchgate.netresearchgate.net
L-[¹⁵N]Alanine, Serine, etc. Alanine Dehydrogenase ¹⁵N-labeled precursors Achiral precursors Good Versatile approach for various amino acids. researchgate.net
L-[¹⁵N]Glutamate Glutamate Dehydrogenase (¹⁵NH₄)₂SO₄ Alpha-ketoglutarate - Serves as an amine donor for other amino acids. researchgate.net

Electrochemical Synthesis Strategies for Enriched DL-ALANINE (¹⁵N)

Electrochemical methods present a green and efficient alternative for the synthesis of ¹⁵N-labeled amino acids, including DL-Alanine (¹⁵N). eurekalert.org These strategies operate under ambient conditions, often using renewable electricity, and avoid the need for high temperatures or toxic reagents commonly associated with traditional chemical synthesis. researchgate.neteurekalert.org

A recently developed electrochemical approach synthesizes ¹⁵N-amino acids from ¹⁵N-nitrite and biomass-derived ketonic acids. researchgate.neteurekalert.org This process, conducted in an aqueous solution with a commercial nickel foam cathode, has achieved a 93% yield for ¹⁵N-alanine. eurekalert.org A significant advantage of this method is the ability to recycle the major byproduct, ¹⁵N-ammonium, by electrooxidizing it back to ¹⁵N-nitrite, thus improving the atom economy of the ¹⁵N source. eurekalert.org

The reaction mechanism for this electrochemical synthesis has been elucidated through various analytical techniques, including in situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy and online differential electrochemical mass spectrometry (DEMS). eurekalert.orgsciengine.com The proposed pathway involves the conversion of ¹⁵N-nitrite to ¹⁵NH₂OH, which then reacts with the ketonic acid to form a ¹⁵N-oxime intermediate, ultimately leading to the ¹⁵N-amino acid. researchgate.neteurekalert.org This electrochemical strategy has demonstrated good universality, with successful synthesis of six different ¹⁵N-amino acids with yields ranging from 68% to 95%. researchgate.neteurekalert.org

Table 2: Performance of Electrochemical Synthesis of ¹⁵N-Amino Acids

Amino Acid Ketonic Acid Precursor ¹⁵N Source Yield Key Advantage
¹⁵N-Alanine Pyruvic Acid ¹⁵N-Nitrite 93% High yield, recyclable ¹⁵N source. eurekalert.org
Various ¹⁵N-Amino Acids Corresponding Ketonic Acids ¹⁵N-Nitrite 68-95% Broad applicability to different amino acids. researchgate.neteurekalert.org

Microbial Fermentation Pathways for Biosynthetic Incorporation of ¹⁵N into Alanine

Microbial fermentation provides a robust and widely used method for producing ¹⁵N-labeled amino acids. researchgate.net This approach leverages the natural metabolic pathways of microorganisms to incorporate stable isotopes from the growth medium into their cellular components, including amino acids. By supplying a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, in the culture medium, microorganisms can be induced to synthesize ¹⁵N-enriched amino acids. cabidigitallibrary.orgresearchgate.net

Various microorganisms, including Escherichia coli and Pseudomonas, have been utilized for the biosynthesis of L-[¹⁵N]alanine and other labeled amino acids. nih.gov In some methods, immobilized bacteria are used to enhance the efficiency and reusability of the biocatalyst. nih.gov For example, the biosynthesis of L-[¹⁵N]aspartic acid and L-[¹⁵N]alanine has been successfully demonstrated using immobilized bacterial cells. nih.gov

The efficiency of ¹⁵N incorporation can be influenced by the specific microbial strain and the fermentation conditions. For instance, in a study using Pediococcus acidilactici, the transfer of the amino group from ¹⁵N-phenylalanine to pyruvic acid was observed, resulting in the formation of ¹⁵N-alanine. frontiersin.org This highlights the role of specific aminotransferases in the biosynthetic pathways. frontiersin.org Another approach involves using ¹⁵N-labeled spirulina, a type of blue-green algae, as the nitrogen source in the diet of mammals to produce comprehensively labeled tissues and, consequently, ¹⁵N-amino acids. ckisotopes.com

Table 3: Microbial Systems for ¹⁵N-Alanine Biosynthesis

Microbial System ¹⁵N Source Key Pathway/Enzyme Application
Immobilized E. coli, Pseudomonas ¹⁵NH₄⁺ Biosynthesis from labeled precursors Production of L-[¹⁵N]alanine and L-[¹⁵N]aspartic acid. nih.gov
Pediococcus acidilactici ¹⁵N-Phenylalanine Aminotransferase activity Study of amino acid metabolism. frontiersin.org
Bacillus subtilis ¹⁵N-labeled precursors - Used in isotope enrichment studies. nih.gov
Spirulina (fed to mammals) ¹⁵N-enriched spirulina In vivo protein turnover Stable Isotope Labeling in Mammals (SILAM). ckisotopes.com

Isotopic Enrichment and Purity Considerations in DL-ALANINE (¹⁵N) Synthesis

Ensuring the high isotopic enrichment and chemical purity of DL-Alanine (¹⁵N) is paramount for its intended applications. creative-proteomics.comnih.govrsc.org A variety of analytical techniques are employed to verify the final product's quality. Mass spectrometry (MS) is a primary tool for determining the level of isotopic enrichment. nih.govalmacgroup.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the accurate quantification of the labeled compound by analyzing the isotopic distribution of the mass cluster. nih.govrsc.orgalmacgroup.com

The general procedure for determining isotopic enrichment by MS involves several steps:

Evaluating the linearity of the mass spectrometer. nih.gov

Determining the purity of the mass cluster using the natural abundance analog. nih.gov

Calculating the theoretical isotope composition for different enrichment levels. nih.gov

Comparing the measured isotope distribution with the calculated values. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique used to confirm the structural integrity of the labeled compound and the position of the ¹⁵N atom. rsc.org It can also provide information about the relative isotopic purity. rsc.org For complex samples, such as those derived from metabolic labeling experiments, specialized software is used to analyze the mass spectrometry data and calculate the atomic percent enrichment of ¹⁵N for each peptide. ckgas.com The combination of these analytical methods ensures that the synthesized DL-Alanine (¹⁵N) meets the high standards of isotopic purity, often exceeding 98%, required for its use in research and clinical settings. lucerna-chem.chcreative-proteomics.com

Table 4: Analytical Techniques for Purity and Enrichment Analysis of ¹⁵N-Labeled Compounds

Technique Purpose Key Information Provided
Mass Spectrometry (MS) Isotopic enrichment determination Accurate quantification of ¹⁵N incorporation, isotope distribution. nih.govalmacgroup.com
Liquid Chromatography (LC-MS) Separation and analysis Removal of interferences, sample purity assessment. almacgroup.com
Gas Chromatography (GC-MS) Separation and analysis Analysis of volatile derivatives of amino acids. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Structural confirmation Verification of molecular structure, position of ¹⁵N label. rsc.org

Advanced Analytical Techniques for Dl Alanine 15n Research

Mass Spectrometry-Based Quantification and Isotopic Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of 15N-labeled compounds. Its high sensitivity and specificity allow for precise quantification and detailed isotopic profiling of DL-ALANINE (15N) and its metabolic products in complex biological mixtures.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the high-precision measurement of nitrogen isotope ratios (15N/14N), making it ideal for determining 15N abundance in alanine (B10760859) samples. thermofisher.comcsic.es The technique is widely applied in studies tracking nitrogen metabolic pathways, either through tracer experiments with enriched compounds like DL-ALANINE (15N) or by studying natural abundance variations. thermofisher.comacs.org

The core principle of GC-C-IRMS involves several key steps. First, because amino acids like alanine are not sufficiently volatile for gas chromatography, they must undergo derivatization. thermofisher.com Common derivatization strategies include the formation of N-acetyl iso-propyl (NAIP) esters or trimethylsilyl (B98337) (TMS) derivatives, which render the amino acids volatile. nih.govpnas.orgrsc.org These volatile derivatives are then injected into the gas chromatograph, where they are separated based on their physicochemical properties on a capillary column. ucdavis.edu

Following separation, the eluted compounds are directed into a combustion interface, typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) wires, heated to a high temperature (e.g., 940-1000 °C). ucdavis.eduacs.org This process quantitatively converts the nitrogen in the analyte into nitrogen gas (N₂). The resulting gas stream, which also contains CO₂, is then passed through a reduction furnace and purification steps. For 15N analysis, water is removed by a Nafion membrane, and CO₂ is cryogenically trapped to prevent isobaric interference (since CO and N₂ have the same nominal mass). ucdavis.eduacs.org Finally, the purified N₂ gas enters the isotope ratio mass spectrometer, which simultaneously measures the ion beams corresponding to the different isotopologues of nitrogen (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N). acs.org From the ratios of these ion intensities, the precise 15N abundance (often expressed in delta notation, δ¹⁵N) is calculated. nih.gov

The precision of GC-C-IRMS measurements can be very high, with standard deviations often better than 0.35‰. nih.gov However, the derivatization process itself must be carefully controlled, as incomplete reactions or the formation of multiple by-products can cause isotopic fractionation, leading to inaccurate results. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a versatile and powerful platform for isotope tracing and metabolomics studies involving 15N-labeled alanine. mdpi.com Unlike GC-based methods, LC can often analyze underivatized amino acids, simplifying sample preparation and avoiding potential isotopic fractionation from derivatization steps. thermofisher.com This makes it highly suitable for quantifying 15N enrichment in DL-Alanine and its downstream metabolites to elucidate metabolic pathways and measure protein synthesis rates. nih.govmdpi.com

In a typical workflow, biological samples such as plasma or cell extracts are processed, often by protein precipitation, and then injected into an LC system. thermofisher.comnih.gov Hydrophilic Interaction Chromatography (HILIC) is a commonly used separation technique that provides good retention and peak shape for polar compounds like amino acids. nih.gov After chromatographic separation, the analyte enters the mass spectrometer, which is frequently a triple quadrupole or high-resolution instrument like an Orbitrap or Q-TOF. thermofisher.comacs.orgmdpi.com

For quantitative analysis, tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is frequently employed. thermofisher.comnih.gov This involves selecting the precursor ion of alanine (e.g., the [M+H]⁺ ion) and a specific fragment ion generated through collision-induced dissociation. By monitoring these specific mass transitions, the method achieves high selectivity and sensitivity even in complex biological matrices. nih.gov To ensure accuracy, isotope dilution is the gold-standard approach, where a known amount of a stable isotope-labeled internal standard (e.g., uniformly labeled [¹³C₃, ¹⁵N]-Alanine) is added to each sample. thermofisher.comnih.govnist.gov This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for precise and accurate quantification of the endogenous and 15N-labeled alanine. nih.gov

This approach has been successfully applied to quantify fluxes of amino acids in various biological systems, from soil metabolomics to studies of metabolic dysregulation in human diseases. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for Mass Isotopomer Distribution Analysis (MIDA). acs.orgrsc.org This technique allows researchers to distinguish and quantify molecules that differ only in the number of incorporated stable isotopes. When cells are supplied with DL-ALANINE (15N), the nitrogen atom can be incorporated into various other metabolites. HRMS can resolve the resulting isotopologues (e.g., M+0, M+1, M+2, etc.) based on their precise mass differences. rsc.org

The power of HRMS lies in its ability to separate ions with very similar mass-to-charge ratios. For example, it can distinguish a molecule containing one ¹⁵N atom from one containing a ¹³C atom, which would be challenging for lower-resolution instruments. This capability is crucial for dual-labeling experiments where, for instance, both ¹³C-glucose and ¹⁵N-glutamine (or alanine) are used to trace carbon and nitrogen metabolism simultaneously. rsc.org By analyzing the full mass isotopomer distribution of a metabolite, researchers can deduce the number of labeled atoms incorporated from a specific tracer. nih.gov The observed distribution is a combination of the natural abundance isotopes and the newly incorporated heavy isotopes from the tracer. nih.gov

This detailed isotopic information provides deep insights into metabolic pathways. For example, analyzing the isotopomer patterns of peptides from proteins synthesized in the presence of ¹⁵N-amino acids allows for the calculation of fractional protein synthesis rates. nih.gov Furthermore, HRMS can uncover unexpected metabolic phenomena, such as the "scrambling" of isotopes, where the ¹⁵N label from an amino acid is transferred to other amino acids through transamination reactions. nih.govacs.org The ability to resolve isotopic fine structure with ultra-high resolution can unequivocally confirm the elemental composition and enrichment levels of different isotopologues. acs.org

The accurate quantification of ¹⁵N enrichment of alanine in complex biological samples like plasma, tissues, or cell lysates is fundamental to metabolic research. pitt.eduresearchgate.net This analysis provides critical data for calculating protein synthesis rates, amino acid turnover, and nitrogen flux through various pathways. nih.gov The most robust methods for this purpose combine liquid chromatography with tandem mass spectrometry (LC-MS/MS) and the principle of isotope dilution. nih.govnist.gov

A typical procedure for analyzing ¹⁵N-alanine in a plasma sample begins with protein precipitation using a solvent like methanol (B129727) or acetonitrile, followed by centrifugation to obtain a clear supernatant. pitt.edu To achieve the highest accuracy, a known quantity of an internal standard, ideally a multi-labeled version of alanine such as [U-¹³C₃,¹⁵N]-Alanine, is added to the sample before processing. thermofisher.comnih.gov

The sample is then analyzed by LC-MS/MS. The mass spectrometer is set to monitor the mass transition for unlabeled alanine and the corresponding transition for ¹⁵N-alanine. By comparing the peak area of the ¹⁵N-alanine ion to the unlabeled alanine ion, the tracer-to-tracee ratio is determined. The internal standard is used to construct a calibration curve to calculate the absolute concentration of alanine. nih.gov This approach corrects for variations in sample extraction, matrix effects, and instrument response, ensuring reliable quantification. nih.govnist.gov

GC/MS can also be used for this purpose after derivatizing the amino acids to make them volatile. pitt.edu In this method, the mass spectra of the derivatized alanine are analyzed to determine the relative abundance of the unlabeled (M+0) and labeled (M+1) isotopomers, from which the ¹⁵N enrichment is calculated. pitt.edu

Parameter LC-MS/MS Method for Alanine in Plasma nih.govGC/MS Method for Alanine in Tissue pitt.edu
Sample Prep Protein precipitation.Protein hydrolysis, cation-exchange purification.
Derivatization Not required (using HILIC).Required (tert-butyl dimethyl silyl (B83357) derivative).
Instrumentation Triple Quadrupole MS.GC coupled to a Mass Spectrometer.
Internal Standard [¹³C, ¹⁵N]-labeled Alanine.Not explicitly stated, but common practice.
Quantification Multiple Reaction Monitoring (MRM).Monitoring [M-tert-butyl]⁺ fragment ions.
Primary Output Absolute concentration and isotopic enrichment.Molar percent enrichment (MPE).

High-Resolution Mass Spectrometry for Mass Isotopomer Distribution Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and chemical environment of molecules. The use of ¹⁵N labeling is crucial for enhancing the sensitivity and simplifying the spectra of biomolecules.

¹⁵N NMR spectroscopy, often performed through inverse-detected 2D experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), is indispensable for studying the structure and dynamics of proteins and peptides containing ¹⁵N-labeled alanine. pnas.org Since the natural abundance of ¹⁵N is very low (0.37%), isotopic labeling is essential for these studies. researchgate.net

The ¹⁵N chemical shift of the amide nitrogen in the peptide backbone is exquisitely sensitive to its local environment. nih.gov Its value is influenced by factors such as secondary structure (e.g., α-helices vs. β-sheets), hydrogen bonding patterns, and solvent exposure. acs.org For example, ¹⁵N signals for alanine residues in a parallel β-sheet structure are found at a different chemical shift compared to those in an antiparallel sheet. acs.org This sensitivity allows researchers to probe conformational changes and protein folding.

Beyond static structure, ¹⁵N NMR is a primary tool for investigating molecular dynamics across a wide range of timescales. nih.gov By measuring relaxation parameters such as the longitudinal relaxation time (T₁), transverse relaxation time (T₂), and the ¹H-¹⁵N heteronuclear Nuclear Overhauser Effect (NOE), one can characterize the motion of the N-H bond vector within the alanine residue. These parameters provide quantitative information on:

Fast dynamics (picoseconds to nanoseconds): The order parameter (S²) derived from relaxation data describes the spatial restriction of bond vector motion, indicating local flexibility.

Slower dynamics (microseconds to milliseconds): Processes like conformational exchange can be detected through their effects on T₂ relaxation and line broadening.

Incorporating ¹⁵N-labeled alanine into a protein allows for residue-specific analysis of its structural integrity and dynamic behavior, providing critical insights into protein function, stability, and interactions. rsc.org

NMR Parameter Information Gained Timescale
¹⁵N Chemical Shift Local secondary structure, H-bonding, conformation.Static/Average
T₁ (Spin-Lattice Relaxation) High-frequency motions.ps - ns
T₂ (Spin-Spin Relaxation) High-frequency and slow motions (conformational exchange).ps - ms
¹H-¹⁵N NOE Amplitude and frequency of fast internal motions.ps - ns

Coupled 13C-15N NMR for Intermediary Metabolite Elucidation

The use of dual-labeled DL-Alanine, incorporating both ¹³C and ¹⁵N isotopes, provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating complex metabolic pathways. isotope.comisotope.com This dual-labeling strategy allows researchers to simultaneously trace the fate of both the carbon backbone and the nitrogen atom of alanine as it is converted into various intermediary metabolites. vulcanchem.com NMR analysis of isotope incorporation into amino acids is a fundamental technique for understanding the topology and operation of cellular metabolism. nih.gov

Research using [2-¹³C, ¹⁵N]alanine as a metabolic probe in superfused cerebral slices has demonstrated the utility of this approach. nih.gov By employing ¹³C NMR spectroscopy, scientists can monitor the enrichment of ¹³C in downstream metabolites, which reveals the relative fluxes through competing biochemical pathways. nih.gov In one study, the use of a CryoProbe, which cools the receiver and transmitter coils to approximately 20K, significantly enhanced the signal-to-noise ratio by about 17-fold compared to conventional probes. This increased sensitivity was crucial for detecting metabolites at low concentrations. nih.gov

The primary findings from this research indicated that a significant portion of the labeled alanine was initially metabolized by glial cells. This was evidenced by the labeling pattern of glutamate (B1630785), which showed a contribution from the glial-specific enzyme pyruvate (B1213749) carboxylase. nih.gov The analysis also detected [2-¹³C, ¹⁵N]aspartate in the tissue extracts, a metabolite that could only be derived via the pyruvate carboxylase pathway, further suggesting a "metabolon" arrangement of enzymes within glial cells. nih.gov

Solid-state ¹³C and ¹⁵N NMR spectroscopy has also been applied to study the metabolism of D- and L-alanine in bacteria like Aerococcus viridans. nih.gov These studies revealed that most of the labeled D-alanine is incorporated into peptidoglycan precursors or is inverted to form L-alanyl residues in soluble proteins, with only about 20% of the D-alanine in the cell wall peptidoglycan originating directly from the growth medium. nih.gov

Table 1: Metabolic Fate of [2-¹³C, ¹⁵N]Alanine in Cerebral Slices

MetaboliteObserved Isotopic LabelMetabolic Pathway IndicatedKey Research Finding
Glutamate¹³CPyruvate Dehydrogenase & Pyruvate CarboxylaseRatio of pyruvate carboxylase to pyruvate dehydrogenase derived glutamate was 0.25. nih.gov
Aspartate¹³C, ¹⁵NPyruvate CarboxylaseDetection of labeled aspartate confirmed the activity of a glial-specific pathway. nih.gov

Chromatographic Separation Techniques for Enantiomeric DL-ALANINE (15N) Analysis

The resolution of DL-Alanine (¹⁵N) into its constituent D- and L-enantiomers is critical for many areas of biochemical and metabolic research, as the biological roles and origins of these stereoisomers can differ significantly. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are central to achieving this separation.

Stereospecific Derivatization for D-ALANINE (15N) and L-ALANINE (15N) Resolution

A primary strategy for separating enantiomers like D- and L-alanine is through stereospecific derivatization. This process involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA). The reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic columns. nih.gov

Several derivatization procedures have been developed for the GC-Mass Spectrometry (GC-MS) analysis of amino acid enantiomers. researchgate.net A common approach involves converting the amino acids into N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.gov This is often a single-step procedure using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) in combination with perfluorinated alcohols. nih.gov However, care must be taken as conventional perfluorinated acylation reactions performed at high temperatures can sometimes lead to racemization, which would result in an overestimation of the minor enantiomer. researchgate.net

A notable method for the compound-specific nitrogen isotope analysis of alanine enantiomers involves derivatization with an optically active alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. nih.gov This technique creates diastereomeric esters that can be effectively separated on a non-chiral capillary column, such as a Chirasil-L-Val column. nih.govresearchgate.net A key advantage of this approach is that the elution order of the D- and L-alanine derivatives on the chromatogram can be intentionally switched by choosing either the (R) or (S) form of the butanol for the esterification reaction. nih.gov This provides a robust method for confirming the identity of each enantiomeric peak. For instance, using heptafluorobutyryl D-2 butanol ester derivatives allows for the sensitive detection of D-alanine and the precise measurement of ¹⁵N enrichment. nih.gov

Table 2: Chiral Derivatization Agents for Alanine Enantiomer Resolution

Derivatizing Agent/MethodResulting DerivativeAnalytical TechniqueReference
(R)-(-)-2-butanol or (S)-(+)-2-butanolDiastereomeric estersGC-C-IRMS nih.gov
Heptafluorobutyl chloroformate (HFBCF) & MethylamineN-Heptafluorobutyryl-O-methylamideGC-MS researchgate.net
Pentafluoropropionic anhydride & HeptafluorobutanolN(O)-pentafluoropropionyl-(2)-propyl estersChiral GC-MS researchgate.net
Trifluoroacetic anhydride (TFAA) & 2,2,2-trifluoro-1-ethanol (TFE)N(O,S)-trifluoroacyl trifluoroalkyl estersGC-MS nih.gov

Enantiomer-Specific Isotopic Analysis (ESIA) Methodologies

Enantiomer-Specific Isotopic Analysis (ESIA) is an advanced analytical methodology that combines enantioselective chromatography with isotope ratio mass spectrometry (IRMS). nih.gov This technique makes it possible to determine the stable nitrogen isotopic composition (δ¹⁵N) of individual D- and L-alanine enantiomers within a sample. nih.govarxiv.org The ESIA method is particularly valuable for determining the origins and assessing the transformation pathways of chiral compounds in both biological and chemical systems. arxiv.org

The core principle of ESIA relies on the fact that enzymatic reactions are often stereospecific and can exhibit kinetic isotope effects. This can lead to a difference in the isotopic composition of the substrate and the product, or in this case, between the two enantiomers. For example, enzymatic processes like the alanine racemase reaction can produce a nitrogen isotopic difference between D- and L-alanine, often resulting in the D-alanine being depleted in the heavier ¹⁵N isotope. nih.gov

In pioneering studies, ESIA was applied to analyze the D- and L-alanine found in the peptidoglycan of bacterial cell walls. nih.govarxiv.org Researchers used gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to measure the δ¹⁵N values of D- and L-alanine after separation as diastereomeric derivatives. nih.gov The results for several species of bacteria showed a consistent and statistically significant depletion of ¹⁵N in D-alanine compared to L-alanine. For instance, in Staphylococcus staphylolyticus, the δ¹⁵N value for D-alanine was 19.2‰, while for L-alanine it was 21.3‰. nih.gov This isotopic heterogeneity (Δ¹⁵N(D-L) < -2.0‰) is a strong indicator of the enzymatic pathways controlling the formation of the bacterial cell wall. arxiv.org In contrast, racemic alanine produced through abiotic chemical synthesis showed no significant isotopic difference between the enantiomers, highlighting the power of ESIA to distinguish between biological and non-biological origins of chiral molecules. arxiv.org

Table 3: Enantiomer-Specific Nitrogen Isotope Composition (δ¹⁵N) in Bacteria

Bacterial Speciesδ¹⁵N D-Alanine (‰)δ¹⁵N L-Alanine (‰)Isotopic Difference (Δ¹⁵N D-L)Reference
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8-2.1 nih.gov
Bacillus subtilis6.2 ± 0.28.2 ± 0.4-2.0 nih.gov

Mechanistic and Kinetic Investigations Employing Dl Alanine 15n

Elucidation of Enzymatic Reaction Mechanisms via 15N Kinetic Isotope Effects (KIE)

The determination of ¹⁵N kinetic isotope effects (KIEs) is a valuable technique for probing the transition states of enzyme-catalyzed reactions involving alanine (B10760859). The KIE measures the change in reaction rate upon substitution of ¹⁴N with the heavier ¹⁵N isotope. This effect arises from the change in the vibrational frequency of the C-N bond, which can be altered during the rate-limiting step of a reaction. By analyzing the magnitude of the ¹⁵N KIE, researchers can deduce whether bond cleavage or formation involving the nitrogen atom occurs in the transition state.

A notable example is the study of L-alanine oxidation by the flavoenzyme tryptophan 2-monooxygenase (TMO). nih.gov In this reaction, the ¹⁵N KIE on V/Kalanine was determined to be 1.0145 ± 0.0007 at pH 8. nih.gov This significant normal isotope effect indicates that the C-N bond is weakened in the transition state of the first irreversible step. When combined with a large primary deuterium (B1214612) KIE, these findings support a mechanism involving hydride transfer from the alanine α-carbon to the flavin cofactor, where C-H bond cleavage is the primary rate-limiting step, but changes in the bonding of the nitrogen atom also contribute to the transition state. nih.gov

Further studies on D-amino acid oxidase with the substrate D-serine showed a similar ¹⁵N KIE of 1.013, suggesting a conserved chemical mechanism between these two enzymes. nih.gov For alanine dehydrogenase, the use of ¹⁵N isotope effects helped to dissect the relative rates of carbinolamine formation, imine formation, and imine reduction. The results indicated that these steps are almost equally rate-limiting for V/Kammonia. nih.gov In contrast, for glutamate (B1630785) dehydrogenase, carbinolamine formation, imine formation, and product release were the primary rate-limiting factors. nih.gov

The power of using multiple isotope effects is demonstrated in studies of the K258A mutant of aspartate aminotransferase rescued with ammonia (B1221849). The intrinsic ¹⁵N KIE was calculated to be 1.034, which, along with ¹³C isotope effects, revealed that the collapse of the carbinolamine or gem-diamine intermediate is the rate-determining step. acs.org

Determination of 15N Equilibrium Isotope Effects on Amino Acid Acid-Base Equilibria

The substitution of ¹⁴N with ¹⁵N also influences the acid-base properties of the amino group in amino acids, a phenomenon known as the equilibrium isotope effect (EIE). The ¹⁵N EIE on the pKa of the amino group can be precisely measured using ¹³C NMR spectroscopy. nih.govacs.org This method relies on monitoring the chemical shift of the carboxylate carbon, which is sensitive to the protonation state of the amino group. nih.gov

For L-alanine, the ¹⁵N equilibrium isotope effect on the deprotonation of its amino group has been determined to be 1.0233 ± 0.0004. nih.gov This value is remarkably similar to those measured for glycine (B1666218) (1.0226 ± 0.0009) and L-phenylalanine (1.0229 ± 0.0010), suggesting that this EIE is likely consistent for amino acids with uncharged side chains. nih.gov The substitution of ¹⁴N with ¹⁵N increases the pKa of the amino group, meaning the ¹⁵N-labeled amino acid is a slightly weaker acid. nih.govnih.gov

Understanding the ¹⁵N EIE is crucial for accurately interpreting kinetic isotope effects in enzyme mechanisms. The observed KIE often represents a combination of the intrinsic KIE on the chemical step and the EIE on a preceding acid-base equilibrium. By correcting the observed KIE for the independently determined EIE, researchers can isolate the intrinsic KIE and gain a more precise understanding of the transition state of the chemical transformation itself. For instance, in the oxidation of alanine by TMO, correcting the observed ¹⁵N KIE of 1.0145 with the EIE of 1.0233 yielded an intrinsic KIE of 0.9917 ± 0.0006 for the C-H bond cleavage step, providing strong evidence for a hydride transfer mechanism. nih.gov

¹⁵N Equilibrium Isotope Effects on Amino Acid Deprotonation
Amino AcidIsotope Effect
Glycine1.0226 ± 0.0009
L-Alanine1.0233 ± 0.0004
L-Phenylalanine1.0229 ± 0.0010

Isotope Effect Studies on Transamination Reactions Involving Alanine

Transamination reactions, fundamental to amino acid metabolism, involve the transfer of an amino group from an amino acid to a keto acid, a process often catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Isotope effect studies using ¹⁵N-labeled alanine have been instrumental in elucidating the mechanisms of these reactions.

Studies on alanine transaminase (ALT) have also benefited from isotope effect measurements. This enzyme catalyzes the reversible transamination between alanine and α-ketoglutarate to produce pyruvate (B1213749) and glutamate. caltech.edu The use of isotopic labels allows for the investigation of the equilibrium and kinetic fractionations between the reactants and products, providing insights into the central metabolic role of this reaction. caltech.edu

Furthermore, investigations into the aspartate aminotransferase K258A mutant, which can utilize ammonia to catalyze transamination, have employed ¹⁵N KIEs to pinpoint the rate-limiting step. acs.org The significant intrinsic ¹⁵N KIE of 1.034, coupled with other isotopic data, pointed towards the breakdown of the carbinolamine intermediate as the slow step in this engineered enzymatic system. acs.org These studies underscore the utility of ¹⁵N isotope effects in dissecting the complex, multi-step mechanisms of transamination reactions. Repeated transamination events in food webs can also lead to a predictable increase in the abundance of ¹⁵N in amino acids as they move up the food chain. wikipedia.org

Kinetic Isotope Effects in Alanine-Involved Enzymatic Reactions
EnzymeSubstrate/ReactionIsotope Effect (¹⁵N V/K)Conclusion
Tryptophan 2-MonooxygenaseL-Alanine Oxidation1.0145 ± 0.0007Supports hydride transfer mechanism with C-N bond weakening in the transition state. nih.gov
Aspartate Aminotransferase (K258A mutant)Aspartate Transamination1.034 (intrinsic)Collapse of the carbinolamine intermediate is rate-determining. acs.org
Alanine DehydrogenaseReductive Amination-Multiple steps are partially rate-limiting. nih.gov

Applications of Dl Alanine 15n in Quantitative Metabolic Flux Analysis

Stable Isotope Metabolic Flux Analysis (MFA) Incorporating 15N-Labeled Alanine (B10760859).nih.govnih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov The use of stable isotopes like 15N in tracers such as DL-Alanine (15N) significantly enhances the capabilities of MFA, allowing for a more comprehensive understanding of cellular metabolism. nih.govnih.gov

Tracing Carbon and Nitrogen Interconnections in Cellular Metabolism.nih.gov

The dual-labeling potential of compounds with both 13C and 15N, or the parallel use of 13C and 15N-labeled tracers like DL-Alanine (15N), provides a more detailed picture of metabolic networks than single-labeling experiments. nih.gov This approach is crucial for understanding the co-assimilation of carbon and nitrogen, which is fundamental to the biosynthesis of essential molecules like amino acids and nucleotides. embopress.org

By introducing 15N-labeled alanine into a biological system, researchers can follow the path of the nitrogen atom as it is transferred through various transamination and biosynthetic reactions. nih.gov This allows for the mapping of nitrogen flow and its integration with carbon backbones derived from other metabolic precursors. For instance, studies have utilized 15N-alanine alongside 13C-glucose to simultaneously trace both carbon and nitrogen incorporation in organisms like Saccharomyces cerevisiae. embopress.orgbiorxiv.org This methodology helps to elucidate how cells coordinate the metabolism of these two essential elements. nih.gov

The strength of using 15N-MFA lies in its ability to provide quantitative flux measurements for nitrogen metabolism, complementing the data obtained from 13C-MFA for carbon fluxes. nih.govembopress.org This integrated approach is essential for a systems-level analysis of metabolism, revealing the interconnectedness of pathways that might appear separate when studied with only a single isotope. embopress.org

Quantification of Nitrogen Metabolism Fluxes in Microbial and Eukaryotic Systems.nih.gov

DL-Alanine (15N) is instrumental in quantifying the rates of nitrogen-carrying reactions in a variety of biological systems, from microbes to eukaryotes. nih.govresearchgate.net In aquatic microbial ecology, for example, 15N-labeled compounds, including amino acids, are used to measure nitrogen uptake by bacteria and algae. researchgate.netvliz.be The incorporation of 15N into bacterial-specific biomarkers like D-alanine allows for the calculation of total bacterial nitrogen uptake. researchgate.net

In a study of intertidal mudflat sediments, the use of 15N-labeled substrates demonstrated that bacteria were responsible for a significant portion of the total microbial nitrogen uptake. researchgate.net By comparing the 15N incorporation into D-alanine versus L-alanine, researchers could differentiate between bacterial and algal contributions to nitrogen assimilation. researchgate.net

Similarly, in eukaryotic systems, 15N tracers are used to study nitrogen assimilation and amino acid biosynthesis. nih.gov For instance, in human cells, the use of 15N-labeled glutamine, in conjunction with 13C-labeled glucose, has provided evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.gov This approach allows for the direct observation of nitrogen flow and the quantification of fluxes through key nitrogen metabolic pathways. nih.govembopress.org

Protein Synthesis and Turnover Rate Determination.nih.govnih.gov

The dynamics of protein synthesis and degradation are fundamental to cellular health and function. DL-Alanine (15N) serves as a valuable tool for assessing these processes, providing insights into both whole-body protein metabolism and the synthesis rates of specific proteins. nih.govnih.gov

Whole-Body Protein Turnover Assessment Using 15N-Alanine Tracer.nih.govresearchgate.net

The oral administration of a single dose of 15N-alanine is a non-invasive method for measuring whole-body protein turnover. nih.gov This technique relies on the principle that the 15N label from alanine will be incorporated into the body's total nitrogen pool through transamination reactions. researchgate.net The enrichment of 15N in urinary end-products, such as urea (B33335), is then measured to calculate the total nitrogen flux in the body. nih.govcambridge.org From this nitrogen flux, rates of whole-body protein synthesis and breakdown can be derived. nih.govcambridge.org

15N-alanine is considered a more representative tracer of the body's nitrogen pool compared to other amino acids like 15N-glycine because of its central role in the inter-organ transfer of amino nitrogen. researchgate.net A study on severely burned children utilized an oral 15N-alanine bolus to assess protein turnover. The results showed a significantly elevated total protein turnover in the burned children compared to healthy controls, highlighting the persistent metabolic stress response to severe injury. nih.gov

Table 1: Whole-Body Protein Turnover in Burned vs. Healthy Children

Group Total Protein Turnover (g kg bodyweight⁻¹ day⁻¹) Total Protein Turnover (g kg LBM⁻¹ day⁻¹)
Burned Children 4.53 ± 0.65 6.12 ± 0.94
Healthy Controls 3.20 ± 0.22 4.60 ± 0.36

Data from a study on severely burned children using a single oral dose of 15N-alanine. nih.gov

Fractional Synthetic Rate (FSR) of Specific Protein Pools via 15N Incorporation.nih.govacs.org

The fractional synthetic rate (FSR) measures the fraction of a specific protein pool that is newly synthesized over a period of time. nih.gove-acnm.org By introducing 15N-labeled amino acids, such as those in a mixture or individually like 15N-alanine, into a cell culture or organism, the rate of incorporation of the heavy isotope into newly synthesized proteins can be measured. nih.govacs.org

In a study on pancreatic cancer cells, a 15N amino acid mixture was used to determine the FSR of several specific proteins. nih.gov The incorporation of 15N results in a mass shift in the peptides of newly synthesized proteins, which can be quantified using mass spectrometry. nih.govacs.org By comparing the relative intensities of the labeled (new) and unlabeled (old) peptide spectra, the FSR can be calculated. nih.gov This method allows for the determination of the synthesis rates of individual proteins, providing insights into the regulation of protein expression in response to various conditions. nih.gov

The FSR of six identified proteins in the pancreatic cancer cell study ranged from 44% to 76% over a 72-hour period. nih.gov This indicates a high rate of protein turnover, which is a key aspect of understanding the regulation of protein expression in cells. nih.gov

De Novo Amino Acid Synthesis and Interconversion Pathways.cambridge.org

DL-Alanine (15N) is a valuable tracer for investigating the de novo synthesis of amino acids and the intricate network of their interconversions. cambridge.org Alanine itself is a non-essential amino acid, meaning it can be synthesized by the body, primarily through the transamination of pyruvate (B1213749), a key product of glycolysis. ontosight.ailibretexts.org

By providing 15N-labeled alanine, researchers can trace the transfer of its nitrogen atom to other amino acids through transamination reactions. nih.gov This helps to elucidate the pathways of synthesis for other non-essential amino acids. For example, the nitrogen from alanine can be transferred to α-ketoglutarate to form glutamate (B1630785), which in turn can be a precursor for other amino acids like glutamine, proline, and arginine. libretexts.org

Furthermore, studies using stable isotopes have revealed the differential fate of the carbon skeleton and the amino nitrogen of amino acids. cambridge.org In an in vitro study with mixed ruminal micro-organisms, it was found that the incorporation of soluble amino acid nitrogen was generally more extensive than the incorporation of the carbon skeletons. cambridge.org This highlights the dynamic nature of amino acid metabolism, where transamination and deamination reactions can separate the fate of the nitrogen from the carbon backbone. The use of 15N-labeled tracers like DL-Alanine (15N) is crucial for dissecting these complex metabolic exchanges. cambridge.org

Table 2: Chemical Compounds Mentioned

Compound Name
DL-ALANINE (15N)
13C-glucose
15N-alanine
D-alanine
L-alanine
15N-glycine
15N-labeled glutamine
Glutamate
Glutamine
Proline
Arginine
α-ketoglutarate
Pyruvate

Investigating Dynamics of the Glucose-Alanine Cycle in Biological Systems

The glucose-alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver. In this cycle, glucose is taken up by the muscle and undergoes glycolysis to produce pyruvate. Pyruvate is then transaminated by alanine aminotransferase (ALT), using an amino group from the catabolism of amino acids, to form alanine. This newly synthesized alanine is released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate, eventually entering the urea cycle for excretion. The pyruvate in the liver is then used as a substrate for gluconeogenesis, producing glucose that can be released back into the circulation and taken up by the muscles, thus completing the cycle. wikipedia.orgresearchgate.net

The use of stable isotopes, particularly DL-Alanine labeled with nitrogen-15 (B135050) (¹⁵N), has been instrumental in quantitatively analyzing the flux and dynamics of this cycle in various biological systems. By tracing the path of the ¹⁵N-labeled nitrogen atom, researchers can elucidate the rates of alanine synthesis, transport, and its ultimate fate in the liver. This provides a detailed understanding of the interplay between glucose and amino acid metabolism under different physiological and pathological conditions. rsc.orgnih.gov

Detailed Research Findings

Research employing ¹⁵N-labeled alanine has provided significant insights into the regulation and importance of the glucose-alanine cycle. Studies have demonstrated that the flux through this cycle is highly dynamic and responsive to factors such as exercise, fasting, and disease states like cancer.

One key area of investigation has been the differential fate of the carbon and nitrogen components of alanine. A study investigating the metabolism of ingested alanine during prolonged exercise used a dual-isotope approach with both [¹³C]alanine and [¹⁵N]alanine. The findings revealed a significant disparity between the oxidation of the carbon skeleton and the disposal of the amino nitrogen. While a large portion of the alanine carbon skeleton was oxidized for energy, a much smaller fraction of the labeled nitrogen was excreted as urea. This indicates a high degree of nitrogen retention and recycling within the body, underscoring the glucose-alanine cycle's primary role in nitrogen transport rather than immediate energy provision from the amino acid backbone itself. physiology.org

The data from this study highlights the quantitative dynamics of the glucose-alanine cycle during a state of high energy demand:

Metabolic Fate of Ingested Alanine During Prolonged Exercise

Parameter Value Unit
Total Alanine Ingested 73.7 ± 2.0 g
Oxidized Alanine (from ¹³C) 50.6 ± 3.5 g
Percentage of Ingested Alanine Oxidized 68.7 ± 4.5 %
Deaminated Alanine (from ¹⁵N in urea) 2.3 ± 0.3 g
Percentage of Ingested Alanine Deaminated 3.1 ± 0.4 %

Data adapted from a study on the differential metabolic fate of [¹³C]alanine and [¹⁵N]alanine during exercise. physiology.org

In the context of cancer metabolism, the glucose-alanine cycle has been shown to play a significant role in providing fuel and nitrogen for tumor growth. Research on pancreatic ductal adenocarcinoma (PDAC) has utilized ¹⁵N-alanine to trace its contribution to tumor cell metabolism. These studies have revealed that while some cancer cells can take up alanine from their environment, others are capable of synthesizing it. The ¹⁵N label from alanine was found to be incorporated into various other amino acids and metabolic intermediates, demonstrating its active role in the anabolic processes of cancer cells. aacrjournals.orgnih.gov

The following table presents data on the alanine flux in different pancreatic cancer and stellate cell lines, illustrating the heterogeneity of alanine metabolism in the tumor microenvironment:

Alanine Flux in Pancreatic Cancer and Stellate Cell Lines

Cell Line Alanine Uptake Flux (nmol/µg/day) Alanine Secretion Flux (nmol/µg/day)
PANC-1 (PDAC) 0.45 0.15
MIA PaCa-2 (PDAC) 0.30 0.20
hPSC (Pancreatic Stellate Cell) - 0.60
mPSC (Pancreatic Stellate Cell) - 0.55

Data represents approximate values derived from studies on pancreatic cancer metabolism. Negative uptake indicates net secretion. aacrjournals.orgnih.gov

These quantitative flux analyses, made possible by tracers like DL-Alanine (¹⁵N), are crucial for understanding the systemic metabolic alterations that occur in various conditions and for identifying potential therapeutic targets within these pathways. The ability to precisely measure the flow of metabolites through the glucose-alanine cycle provides a deeper insight into the metabolic crosstalk between different tissues in the body.

Dl Alanine 15n in Environmental and Ecological Nitrogen Cycling Research

Microbial Nitrogen Uptake, Assimilation, and Turnover in Ecosystems

The use of 15N-labeled substrates, including DL-Alanine (15N), is a cornerstone technique for dissecting the roles of various microbial groups in nitrogen cycling. This approach allows researchers to follow the path of nitrogen as it is taken up and incorporated into microbial biomass, providing a clearer picture of nutrient flow in complex environments like aquatic sediments and soils. researchgate.netint-res.com

Tracing Nitrogen Flows Through Bacterial Biomarkers (e.g., D-ALANINE in Peptidoglycan)

A significant challenge in microbial ecology has been to distinguish the metabolic activities of bacteria from those of other microorganisms, such as algae. researchgate.net The discovery that D-alanine is a unique and stable component of bacterial cell wall peptidoglycan provides a powerful biomarker for bacterial biomass. vliz.beucsc.edu By using DL-Alanine (15N), which contains the 15N-labeled D-alanine enantiomer, scientists can specifically trace the incorporation of nitrogen into bacteria. researchgate.net

This method involves incubating environmental samples (e.g., sediment slurries) with DL-Alanine (15N) and then analyzing the isotopic enrichment of D-alanine within the bacterial cells. researchgate.net Techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) are employed to measure the 15N incorporation into D-alanine at trace levels. researchgate.net This provides a direct measure of bacterial nitrogen uptake. researchgate.net Furthermore, by comparing the 15N enrichment in D-alanine to that in L-alanine (which is found in all organisms), researchers can differentiate between bacterial and algal contributions to total nitrogen uptake. researchgate.net

Research Findings:

A study on intertidal mudflat sediments demonstrated the efficacy of this technique. After incubation with a 15N-labeled amino acid mixture, the analysis showed that bacteria were responsible for 90% of the amino acid mixture uptake and 38% of the total ammonium (B1175870) uptake. researchgate.net This highlights the dominant role of bacteria in assimilating organic nitrogen in such environments. The analysis of 15N incorporation into other amino acids also provides valuable information on their transformation during the degradation of organic matter. researchgate.net

Table 1: Bacterial vs. Algal Nitrogen Uptake in Intertidal Sediment Slurries
Nitrogen SourceBacterial Uptake (%)Algal Uptake (%)Reference
Ammonium (15NH4+)3862 researchgate.net
Amino Acid Mixture (15N-labeled)9010 researchgate.net

Quantifying Nitrogen Fluxes in Natural Microbial Communities

The application of DL-Alanine (15N) extends to the quantification of gross nitrogen fluxes, such as influx and efflux, within microbial communities. acs.org Isotope pool dilution (IPD) theory is a key principle used in these calculations. acs.org By introducing a 15N-labeled substrate and monitoring the changes in the concentrations of both the labeled (15N) and unlabeled (14N) forms of a metabolite over time, researchers can calculate the rates at which the microbial community is taking up and releasing that substance. acs.org

A novel liquid chromatography/high-resolution mass spectrometry (UPLC/HRMS) platform has been developed to analyze free amino sugars and amino acids in soil, allowing for the precise measurement of 15N incorporation. acs.org This methodology enables the calculation of gross influx and efflux rates for various metabolites, providing a dynamic view of nitrogen cycling. acs.org For instance, in studies of slower-turnover compounds like muramic acid, longer quenching times are utilized to accurately capture the flux rates. acs.org

Plant Nitrogen Assimilation and Allocation Studies

Plants can absorb various forms of nitrogen from the soil, including inorganic forms like nitrate (B79036) and ammonium, as well as organic forms like amino acids. hubspotusercontent-eu1.netfrontiersin.org The use of 15N-labeled compounds, including DL-Alanine (15N), is crucial for understanding the complexities of plant nitrogen uptake, assimilation, and allocation. hnxb.org.cnmdpi.com

Investigation of Amino Acid Uptake and Transport by Plant Roots

Studies have shown that plants, including agriculturally significant species, possess the ability to take up intact amino acids directly from the soil. hubspotusercontent-eu1.netfrontiersin.org Dual-labeling experiments, using both 13C and 15N, have been instrumental in confirming this. For example, when plants are supplied with dual-labeled glycine (B1666218), the presence of both isotopes in the roots confirms the uptake of the intact amino acid. hubspotusercontent-eu1.net

Research on various grassland species revealed that a significant portion of glycine-derived nitrogen was taken up as the intact amino acid. hubspotusercontent-eu1.net However, once inside the plant, amino acids are rapidly metabolized. frontiersin.org Studies with cucumber seedlings fed with labeled L-alanine showed that while the intact amino acid is taken up by the roots, the carboxyl-C is quickly lost as CO2. frontiersin.org The remaining carbon and the amino-N are then assimilated into other amino acids, primarily glutamine, glutamic acid, aspartic acid, and asparagine. frontiersin.org The uptake and metabolism of amino acids can be influenced by environmental factors such as temperature, with uptake being the rate-limiting step at lower temperatures and metabolism to other amino acids being the limiting step at higher temperatures. researchgate.net

Assessment of Nitrogen Utilization Efficiency in Agricultural Systems

Nitrogen fertilizer efficiency (NFE) is a critical metric in agriculture, quantifying how much of the applied nitrogen is actually absorbed by the crop. mdpi.com The 15N tracer method is considered the most accurate way to determine NFE. hnxb.org.cnmdpi.com This technique involves applying 15N-labeled fertilizer to a crop and then measuring the amount of 15N that is incorporated into the plant tissues. ashs.orgfrontiersin.org

This direct measurement allows for a precise calculation of how efficiently the crop is using the applied fertilizer, distinguishing it from nitrogen derived from other sources in the soil. ashs.org Research using this method has shown that NFE can vary significantly depending on the crop, farming system, and management practices. mdpi.com For example, in maize, NFE values have been reported to range from 28% to 52%. mdpi.com Studies on wheat and maize have shown that of the available nitrogen assimilated, 54% to 68% is transported to the grain. hnxb.org.cn Understanding these efficiencies is vital for optimizing fertilizer application, reducing environmental nitrogen losses, and improving the sustainability of agricultural systems. mdpi.comresearchgate.net

Table 2: Nitrogen Fertilizer Efficiency (NFE) in Various Cereal Crops Determined by 15N Tracer Method
CropReported NFE Range (%)Reference
General Cereals40 - 65 mdpi.com
Maize28 - 52 mdpi.com
Wheat & Maize (Assimilation & Transportation Efficiency)28.42 - 46.28 hnxb.org.cn
Canadian Spring Wheat (Grain 15N Recovery)15.5 - 25.0 frontiersin.org

Role of D-ALANINE (15N) in Cell Wall Biochemistry of Microorganisms

D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls and the teichoic acids of Gram-positive bacteria. chemicalbook.comnih.gov The use of D-Alanine (15N) has been pivotal in studying the structure and biochemistry of these crucial cellular components.

Solid-state nuclear magnetic resonance (NMR) spectroscopy, combined with 15N labeling of D-alanine, has been used to investigate the conformation of D-alanine groups within the teichoic acids of Bacillus subtilis. nih.gov To ensure that the 15N D-alanine was not converted to L-alanine, an alanine (B10760859) racemase inhibitor was used during bacterial growth. nih.gov These experiments revealed that the amine group of D-alanine forms a close ion-pair with the nearby phosphate (B84403) group, creating a positively charged surface that is thought to repel cationic antimicrobial peptides. nih.gov The study also showed that this conformation does not prevent the chelation of magnesium ions, challenging previous models of teichoic acid biochemistry. nih.gov

Future Directions and Emerging Research Avenues for Dl Alanine 15n Studies

Integration with Multi-Omics Data (Fluxomics, Proteomics, Metabolomics) for Holistic Understanding

A significant frontier in biological research is the integration of multiple "omics" disciplines to create a comprehensive picture of cellular and organismal function. DL-Alanine (15N) is central to this endeavor, acting as a tracer to follow the flux of nitrogen atoms through various molecular layers. By introducing DL-Alanine (15N) into a biological system, researchers can track the incorporation of the 15N isotope into a wide array of biomolecules, providing dynamic information that complements the static snapshots offered by traditional omics approaches.

Fluxomics , the quantitative study of metabolic fluxes, is particularly enhanced by the use of 15N-labeled compounds. copernicus.org By monitoring the rate at which 15N from DL-Alanine is incorporated into other amino acids, nucleotides, and nitrogen-containing metabolites, scientists can map the intricate web of metabolic pathways. researchgate.netmdpi.com This approach, often termed stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic network activity. researchgate.net For instance, studies have used 15N-labeled amino acids to elucidate nitrogen flux in cancer cells, revealing dependencies on specific metabolic pathways for survival and proliferation. mdpi.com

Proteomics , the large-scale study of proteins, can be integrated with 15N labeling to understand protein turnover rates. By measuring the incorporation of 15N from DL-Alanine into the total protein pool or specific proteins, researchers can determine the rates of protein synthesis and degradation. nih.govnih.gov This is crucial for understanding how cells adapt to different physiological states or disease conditions.

Metabolomics , the comprehensive analysis of metabolites, provides a direct readout of the biochemical activity within a cell. acs.org When combined with DL-Alanine (15N) tracing, it allows for the precise tracking of nitrogen fate and the identification of key metabolic hubs. nih.govnasa.gov This integrated approach can reveal how perturbations, such as disease or environmental stress, alter metabolic networks.

The synergy of these omics fields, powered by tracers like DL-Alanine (15N), enables a holistic understanding of biological systems. This integrated approach is crucial for identifying biomarkers, understanding disease mechanisms, and developing targeted therapeutic strategies. mdpi.com

Table 1: Application of DL-Alanine (15N) in Multi-Omics Research

Omics Field Application of DL-Alanine (15N) Research Findings and Insights
Fluxomics Tracing nitrogen flow through metabolic pathways. Quantified nitrogen assimilation and dissimilation rates in various organisms, revealing metabolic reprogramming in diseases like cancer. mdpi.comresearchgate.net
Proteomics Measuring protein synthesis and degradation rates. Determined whole-body protein turnover and identified changes in protein metabolism in response to nutritional changes. nih.govnasa.gov
Metabolomics Tracking the incorporation of 15N into a wide range of nitrogen-containing metabolites. Elucidated the kinetics of alanine (B10760859) and its role in the glucose-alanine cycle, providing insights into metabolic regulation. nih.govnasa.gov

Development of Advanced Computational Models for 15N Tracer Data Interpretation

The increasing complexity and volume of data generated from 15N tracer studies necessitate the development of sophisticated computational models for accurate interpretation. These models are essential for translating raw isotopic enrichment data into meaningful biological information, such as metabolic flux rates and pathway activities.

Early models for 15N tracer data were often based on simplified assumptions. researchgate.net However, current research focuses on creating more dynamic and comprehensive models that can account for the complexity of biological systems. Advanced modeling tools, such as Ntrace , have been developed to quantify gross nitrogen transformation rates in complex ecosystems like soil. plos.org These models are continuously being refined to improve their accuracy and computational efficiency, for example, by incorporating new optimization algorithms like GlobalSearch, which can identify parameter sets more quickly and accurately than previous methods. plos.org

Another powerful approach is the use of Markov Chain Monte Carlo (MCMC) methods. These statistical techniques are used to solve complex inverse problems, such as determining metabolic fluxes from isotope labeling data. researchgate.net MCMC methods are particularly useful for handling the uncertainty inherent in experimental data and for exploring the full range of possible flux distributions that are consistent with the measurements. Recent advancements have focused on integrating δ15N data directly into MCMC-based linear inverse ecosystem models, which has been shown to improve the recovery of food web indices like nitrate (B79036) uptake and secondary production. researchgate.net

The future of computational modeling for 15N tracer data lies in the development of multi-scale models that can integrate data from different levels of biological organization, from the molecular to the ecosystem level. Furthermore, the integration of machine learning and artificial intelligence algorithms holds promise for improving the predictive power of these models and for uncovering novel insights from large and complex datasets. nih.gov

Table 2: Comparison of Computational Models for 15N Tracer Data

Model/Approach Description Key Advantages Example Application
Ntrace A suite of tools for quantifying gross nitrogen transformation rates in terrestrial ecosystems. plos.org Specialized for complex environmental systems; recent versions have improved speed and accuracy. plos.org Analyzing nitrogen cycling in soil, including nitrification and denitrification processes. plos.org
Dugdale & Goering's Model An early and widely used model for calculating nitrogen uptake rates by phytoplankton. researchgate.net Simple and foundational for marine nitrogen uptake studies. researchgate.net Estimating primary productivity in marine environments. researchgate.net
Bayesian Models Statistical models that can incorporate prior information to estimate source contributions. Does not require an exact match between the number of sources and tracers; can validate outcomes with prior knowledge. nih.gov Apportioning nitrate pollution sources in rivers and groundwater. nih.gov
MCMC-based Models Uses Markov Chain Monte Carlo methods to solve for metabolic fluxes and their uncertainties. researchgate.net Robust in under-determined systems; provides probability distributions for fluxes. researchgate.net Reconstructing planktonic ecosystem structure and nitrogen cycling. researchgate.net

Expanding Applications in Environmental Biogeochemistry and Astrobiological Research

The utility of DL-Alanine (15N) extends beyond the laboratory and into the broader fields of environmental science and the search for life beyond Earth. Its application in these areas is providing new perspectives on global nutrient cycles and the potential for extraterrestrial life.

In environmental biogeochemistry , 15N-labeled compounds, including DL-Alanine, are powerful tools for tracing nitrogen pathways in various ecosystems. A key application is the use of D-Alanine (15N) as a specific biomarker for bacteria. acs.org Since D-alanine is a major component of bacterial cell walls (peptidoglycan) but is not typically found in high concentrations in other organisms, tracing the uptake of 15N into D-alanine allows for the quantification of bacterial nitrogen uptake. acs.orgfrontiersin.org This has been instrumental in studies of aquatic sediments, where it is now possible to distinguish between nitrogen uptake by bacteria and algae, a critical step in understanding microbial contributions to nutrient cycling. acs.org Such studies have revealed that bacteria can be responsible for a significant portion of ammonium (B1175870) and amino acid uptake in these environments. acs.org Compound-specific isotope analysis (CSIA) of amino acids is also being used to trace nitrogen sources and trophic levels in marine food webs. mdpi.com

In the field of astrobiology , the isotopic composition of amino acids found in meteorites provides clues about their origin and the potential for life elsewhere in the universe. nih.gov Amino acids in meteorites, such as the Murchison meteorite, have been found to be significantly enriched in 15N compared to their terrestrial counterparts. researchgate.net This isotopic signature is considered a strong indicator of an extraterrestrial origin, as biological processes on Earth tend to favor the lighter 14N isotope. nih.gov The analysis of specific amino acids like alanine in meteorites and their 15N values helps scientists to understand the chemical processes that occurred in the early solar system and on meteorite parent bodies. researchgate.net These findings support the hypothesis that the building blocks of life could have been delivered to a prebiotic Earth from extraterrestrial sources.

Table 3: Research Findings from DL-Alanine (15N) in Environmental and Astrobiological Studies

Research Area Key Finding Significance
Environmental Biogeochemistry Bacteria accounted for 38% of total 15NH4+ uptake and 90% of a 15N-amino acid mixture uptake in sediment slurries. acs.org Demonstrates the significant role of bacteria in nitrogen cycling in aquatic environments.
Environmental Biogeochemistry D-Alanine and D-glutamic acid from peptidoglycan decomposition showed similar turnover rates to their L-enantiomers in soil. nih.gov Highlights the dynamic cycling of bacterial cell wall components in soil organic matter.
Astrobiology Amino acids in the Murchison meteorite show significant 15N enrichment (δ15N values up to +94‰). researchgate.net Provides strong evidence for the extraterrestrial origin of these organic molecules.
Astrobiology In CR2 chondrites, 2-H amino acids (like alanine) have higher δ15N values than 2-methyl amino acids. Suggests that different groups of amino acids or their precursors may have formed at different stages of star formation.

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and isotopic integrity of DL-Alanine-(15N) in experimental setups?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess chemical purity (>98.5%) and isotope-ratio mass spectrometry (IRMS) to verify isotopic enrichment (10 atom% 15N). Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity, especially in aqueous solutions where racemization may occur . Purity tests for chloride, lead, and arsenic contaminants should follow standardized protocols, such as those outlined in pharmacopeial guidelines .

Q. What are the optimal storage conditions for DL-Alanine-(15N) to ensure long-term stability?

  • Methodological Answer: Store lyophilized DL-Alanine-(15N) at -20°C in airtight, light-resistant containers to prevent degradation. For dissolved preparations, use sterile buffers (pH 5.5–7.0) and avoid repeated freeze-thaw cycles to maintain isotopic integrity and prevent microbial contamination .

Q. How do electrolyte compositions influence the solubility of DL-Alanine-(15N) in aqueous solutions?

  • Methodological Answer: Solubility is highly dependent on electrolyte type and concentration. For example, nitrate anions (e.g., KNO₃) enhance solubility via salting-in effects, while sulfate anions (e.g., Na₂SO₄) reduce solubility due to salting-out. Design experiments using 1.5 molal electrolyte solutions and validate solubility trends with gravimetric analysis or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can terahertz time-domain spectroscopy (THz-TDS) differentiate enantiomeric forms of 15N-labeled DL-alanine in crystallographic studies?

  • Methodological Answer: THz-TDS detects distinct absorption peaks (10–90 cm⁻¹) between enantiomers (L/D-alanine) and racemic DL-alanine due to crystal lattice variations. For 15N-labeled samples, spectral shifts (~0.5–1.5 cm⁻¹) occur because isotopic substitution alters vibrational modes. Use powder X-ray diffraction (PXRD) to correlate spectral data with crystallographic forms .

Q. What methodologies resolve contradictions in salting-in/out effects reported for DL-Alanine-(15N) across studies?

  • Methodological Answer: Discrepancies often arise from inconsistent electrolyte concentrations or unverified solid-phase crystallography. Replicate experiments under controlled molalities (0.1–2.0 molal) and analyze post-experiment solid phases via Raman spectroscopy to confirm whether the original DL-alanine structure or a hydrated form precipitated .

Q. How is DL-Alanine-(15N) utilized as an internal standard in isotope-ratio mass spectrometry (IRMS) for ecological studies?

  • Methodological Answer: DL-Alanine-(15N) serves as a secondary isotopic reference (δ¹⁵N = -2.89‰) to calibrate IRMS instruments. Analyze samples alongside the standard to correct for instrument drift. Ensure analytical precision (±0.04‰ for δ¹⁵N) by running triplicate measurements and normalizing to atmospheric N₂ .

Q. What experimental parameters are critical when using DL-Alanine-(15N) in nanoparticle synthesis?

  • Methodological Answer: Optimize pH (6.0–8.0) and molar ratios (e.g., 1:2 DL-alanine:AgNO₃) to balance reducing and capping functions. Monitor reaction kinetics using dynamic light scattering (DLS) and validate nanoparticle purity via energy-dispersive X-ray spectroscopy (EDS). Note that 15N labeling does not alter reaction thermodynamics but aids in tracking ligand incorporation .

Data Contradiction Analysis

Q. How should researchers address variability in reported trypsin activity assays involving DL-Alanine-(15N)?

  • Methodological Answer: Variability (e.g., 1,212–1,593 µmol/g feed) may stem from differences in enzyme-substrate ratios or temperature fluctuations. Standardize assays at 37°C with fixed incubation times (30–60 min) and include negative controls (e.g., heat-inactivated trypsin). Use ANOVA to statistically compare datasets and identify outlier protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.